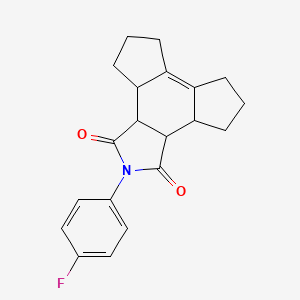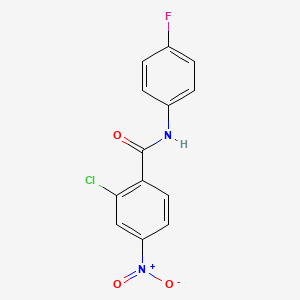
2-(4-Fluoro-phenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-2-aza-trindene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-フルオロフェニル)-3a,3b,4,5,6,7,8,9,9a,9b-デカヒドロ-2-アザトリンドエン-1,3-ジオンは、フッ素化フェニル基とデカヒドロ-2-アザトリンドエンコアを含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
2-(4-フルオロフェニル)-3a,3b,4,5,6,7,8,9,9a,9b-デカヒドロ-2-アザトリンドエン-1,3-ジオンの合成は通常、フッ素化フェニル前駆体の調製から始まる複数の手順を伴います。一般的な方法の1つは、フェニル環のフッ素化、続いて一連の環化反応によるデカヒドロ-2-アザトリンドエンコアの形成を伴います。反応条件は、目的の生成物を得るために、しばしば強酸または強塩基、高温、および特定の触媒の使用を必要とします。
工業的生産方法
工業的な設定では、この化合物の生産は、大規模なバッチまたは連続フロープロセスを伴う場合があります。自動化された反応器と反応パラメータの正確な制御により、最終生成物の高収率と純度が確保されます。工業的方法は、マイクロ波支援合成やフローケミストリーなどの高度な技術を頻繁に使用して、合成プロセスのコストと効率を最適化することにも重点を置いています。
化学反応の分析
反応の種類
2-(4-フルオロフェニル)-3a,3b,4,5,6,7,8,9,9a,9b-デカヒドロ-2-アザトリンドエン-1,3-ジオンは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、使用される酸化剤と条件に応じて、さまざまな誘導体を形成するために酸化することができます。
還元: 還元反応は、化合物に存在する官能基を変更することができ、新しい生成物の形成につながります。
置換: フッ素化フェニル基は、フッ素原子が他の官能基に置き換えられる置換反応に関与することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどの酸化剤、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。温度、溶媒、pHなど、反応条件は、目的の結果を得るために慎重に制御されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は水酸化またはカルボキシル化誘導体を生成する可能性がありますが、還元はアミンまたはアルコールを生成する可能性があります。置換反応は、幅広い官能基を導入することができ、化合物の多用途性を高めます。
科学研究アプリケーション
2-(4-フルオロフェニル)-3a,3b,4,5,6,7,8,9,9a,9b-デカヒドロ-2-アザトリンドエン-1,3-ジオンは、いくつかの科学研究アプリケーションを持っています。
化学: この化合物は、特に新しい材料や触媒の開発において、より複雑な分子の合成における構成要素として使用されます。
生物学: そのユニークな構造は、酵素相互作用や受容体結合を含む生物学的プロセスの研究における貴重なツールになります。
医学: 化合物の潜在的な治療的特性、特にさまざまな疾患の治療のための新しい薬剤の開発において調査されています。
工業: ポリマーやコーティングを含む特殊化学薬品や先進材料の製造に使用されます。
科学的研究の応用
2-(4-fluorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
作用機序
2-(4-フルオロフェニル)-3a,3b,4,5,6,7,8,9,9a,9b-デカヒドロ-2-アザトリンドエン-1,3-ジオンがその効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、または他のタンパク質が含まれており、細胞プロセスや経路の変化につながります。化合物のフッ素化フェニル基とアザトリンドエンコアは、その結合親和性と特異性において重要な役割を果たし、その生物活性を影響を与えます。
類似の化合物との比較
類似の化合物
2-(4-フルオロフェニル)エチルアミン: この化合物はフッ素化フェニル基を共有していますが、より単純な構造を持つため、一部のアプリケーションでは汎用性が低くなります。
4-フルオロフェニル酢酸: もう1つのフッ素化フェニル誘導体であり、主に医薬品の合成における中間体として使用されます。
フルオロベンゼン: 基本的なフッ素化芳香族化合物であり、有機合成の出発物質として頻繁に使用されます。
独自性
2-(4-フルオロフェニル)-3a,3b,4,5,6,7,8,9,9a,9b-デカヒドロ-2-アザトリンドエン-1,3-ジオンは、フッ素化フェニル基とデカヒドロ-2-アザトリンドエンコアを組み合わせた複雑な構造のために際立っています
類似化合物との比較
Similar Compounds
- 2-(4-chlorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione
- 2-(4-bromophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione
Uniqueness
The presence of the fluorophenyl group in 2-(4-fluorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione imparts unique electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents, such as chlorine or bromine, which may have different chemical and biological properties.
特性
分子式 |
C20H20FNO2 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-as-indaceno[4,5-c]pyrrole-1,3-dione |
InChI |
InChI=1S/C20H20FNO2/c21-11-7-9-12(10-8-11)22-19(23)17-15-5-1-3-13(15)14-4-2-6-16(14)18(17)20(22)24/h7-10,15-18H,1-6H2 |
InChIキー |
XRAHZDGRXUZWFF-UHFFFAOYSA-N |
正規SMILES |
C1CC2C3C(C4CCCC4=C2C1)C(=O)N(C3=O)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11703819.png)

![(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11703844.png)

![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B11703851.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11703856.png)


![Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11703870.png)

![N-(2,5-dimethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11703885.png)
![3-chloro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11703890.png)


